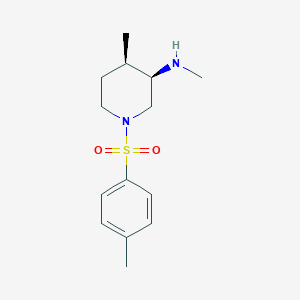
(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine: is a chemical compound with a piperidine ring structure It is characterized by the presence of a tosyl group attached to the nitrogen atom and two methyl groups at the 3rd and 4th positions of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under specific conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the piperidine ring at the 3rd and 4th positions. This can be achieved using methyl iodide or other methylating agents under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with new functional groups replacing the tosyl group.
Aplicaciones Científicas De Investigación
(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A related compound with a benzyl group instead of a tosyl group.
(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine: Another similar compound with a phenylmethyl group.
Uniqueness
(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H22N2O2S |
|---|---|
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
(3R,4R)-N,4-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C14H22N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-9-8-12(2)14(10-16)15-3/h4-7,12,14-15H,8-10H2,1-3H3/t12-,14+/m1/s1 |
Clave InChI |
WSBJGELFXGAETB-OCCSQVGLSA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1NC)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC1CCN(CC1NC)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-4-piperidinol](/img/structure/B14017725.png)
![4-Amino-2-[(hydroxymethyl)amino]phenol](/img/structure/B14017732.png)
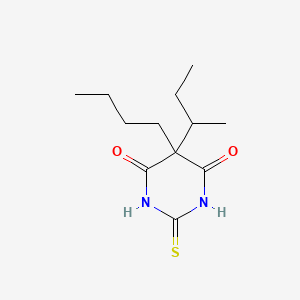
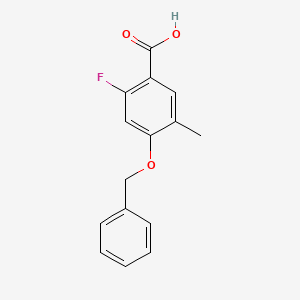
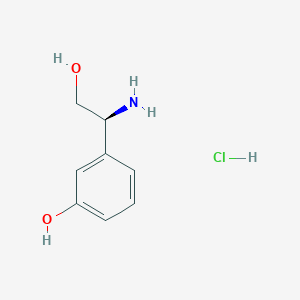
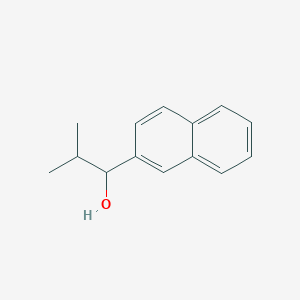
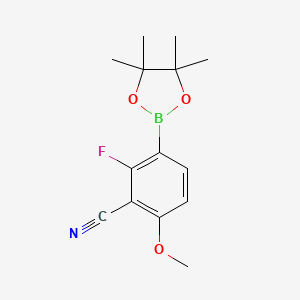
![ethyl 5-[(E)-2-ethoxycarbonylvinyl]-1H-pyrrole-2-carboxylate](/img/structure/B14017769.png)
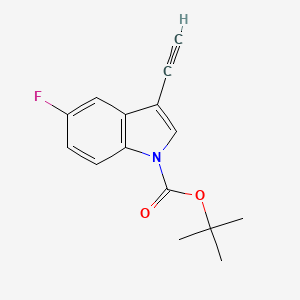

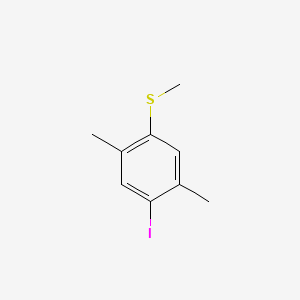
![2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14017792.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
